molecular formula C14H14O B1370200 4-(3,5-Dimethylphenyl)phenol CAS No. 896427-71-7

4-(3,5-Dimethylphenyl)phenol

Cat. No. B1370200
CAS RN: 896427-71-7
M. Wt: 198.26 g/mol
InChI Key: XOFCSEHNWYJNIO-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethylphenyl)phenol” is a chemical compound that belongs to the class of phenols. It is also known by other names such as 3,5-Dimethylphenol and 1-Hydroxy-3,5-dimethylbenzene . It has a molecular formula of C8H10O .


Synthesis Analysis

The synthesis of “4-(3,5-Dimethylphenyl)phenol” and its derivatives has been a subject of research. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethylphenyl)phenol” can be represented by the InChI code: InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Inhibition of Dehydrogenase Activity

4-(3,5-Dimethylphenyl)phenol, a type of substituted phenol, has been studied for its impact on dehydrogenase enzyme activity in bacteria. Research showed that at certain concentrations, phenolic compounds like 3,5-dimethylphenol can inhibit dehydrogenase activities, indicating a toxic effect on bacteria. This finding is significant for understanding the interaction of phenolic compounds with microorganisms and their potential use in controlling bacterial activity in various environments (Nweke & Okpokwasili, 2010).

Biodegradation in Wastewater Treatment

The biodegradation of substituted phenols, including 3,5-dimethylphenol, has been explored as a crucial process in wastewater treatment. Studies on phenolic mixture biodegradation show that the presence of different substituted phenols can influence the degradation rates of each other, which is vital for developing effective wastewater treatment strategies (Tomei & Annesini, 2008).

Role in Crystal Growth and Design

Research into the polymorphs and solvates of isomeric bis-phenols, including 3,5-dimethylphenol, has provided insights into the crystal growth and design of these compounds. This understanding is crucial for applications in materials science, particularly in developing new materials with specific crystallographic properties (Nath & Baruah, 2013).

Environmental Toxicity and Degradation

The environmental toxicity of substituted phenols, such as 4-chloro-3,5-dimethylphenol, has been a subject of study. Research focuses on their persistence and potential toxicity in aquatic environments, as well as the exploration of advanced oxidation processes for their removal. Such studies are crucial for environmental protection and the development of effective pollution control methods (Li et al., 2020).

Anaerobic Biodegradability and Toxicity

The anaerobic biodegradability and toxicity of substituted phenols, including 3,5-dimethylphenol, under methanogenic conditions have been evaluated. Understanding the anaerobic degradation pathways and toxicity levels of these compounds is vital for environmental biotechnology applications, particularly in the context of bioremediation and waste management (O'Connor & Young, 1989).

Safety and Hazards

“4-(3,5-Dimethylphenyl)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(3,5-dimethylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFCSEHNWYJNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597209
Record name 3',5'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylphenyl)phenol

CAS RN

896427-71-7
Record name 3',5'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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